4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Tuberculosis Inhibitors
A series of compounds, including structures related to 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, were designed and synthesized for their potential in inhibiting Mycobacterium tuberculosis. The compounds exhibited promising activity against tuberculosis, highlighting their potential as new therapeutic agents. The most notable compound from this study demonstrated significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as an antituberculosis agent without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Antimycobacterial Activity
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share a structural resemblance to this compound, demonstrated significant antimycobacterial activity. These compounds were synthesized and tested against Mycobacterium tuberculosis, with several exhibiting activity levels comparable or superior to the benchmark drug pyrazinamide. This suggests a potential route for developing new antimycobacterial agents (Gezginci et al., 1998).
Electronic and Nonlinear Optical Properties
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, including compounds structurally related to this compound, was explored. These compounds' electronic and nonlinear optical properties were examined through DFT calculations, revealing their potential in electronic and photonic applications. This study highlights the versatility of these compounds beyond their biological activity, opening avenues for their use in material science (Ahmad et al., 2021).
Antimicrobial Activity and Docking Studies
Compounds related to this compound were synthesized and evaluated for their antimicrobial activity. One such compound demonstrated significant inhibitory effects against various bacterial and fungal strains, as well as favorable results in docking studies. These findings suggest the potential of these compounds as antimicrobial agents, warranting further investigation into their mechanisms of action and the optimization of their antimicrobial properties (Okasha et al., 2022).
Properties
IUPAC Name |
4-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(17-13-2-1-9-21-13)18-7-3-11(4-8-18)20-12-10-15-5-6-16-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQHLVGCUGQNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.